

Catalytic Applications of Dimethylsulfonio(trifluoro)boranuide: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Dimethylsulfonio(trifluoro)boranuid	
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Cat. No.:	B1376986	Get Quote

Disclaimer: The compound "**Dimethylsulfonio(trifluoro)boranuide**" is not extensively documented in the current scientific literature. The following application notes and protocols are based on the established catalytic activities of structurally related compounds, namely aryl sulfonium salts and organotrifluoroborates. These examples are intended to be illustrative and to provide a potential framework for the application of "**Dimethylsulfonio(trifluoro)boranuide**" in similar chemical transformations.

Application Note 1: Photoredox-Catalyzed Trifluoromethylation of Arenes

Introduction

The introduction of a trifluoromethyl (-CF₃) group into organic molecules is of significant interest in medicinal chemistry and drug development, as it can enhance metabolic stability, binding affinity, and bioavailability.[1][2] Sulfonium salts have emerged as effective reagents in photoredox catalysis for the trifluoromethylation of arenes.[1][3][4] This application note describes a potential use of **Dimethylsulfonio(trifluoro)boranuide** as a reagent in a photoredox-catalyzed protocol for the direct C-H trifluoromethylation of arenes and heteroarenes.[5][6]

Principle



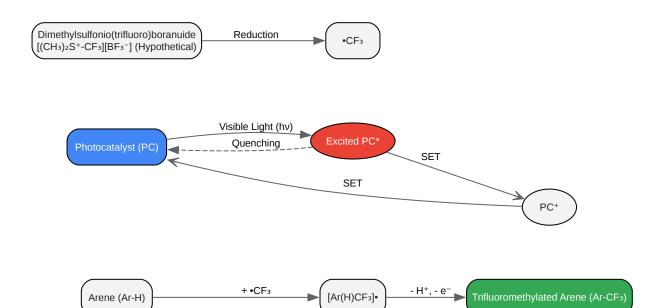
Methodological & Application

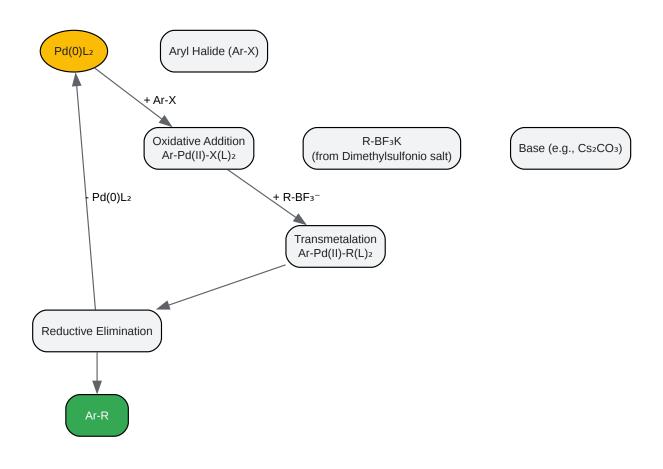
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The proposed transformation proceeds via a radical-mediated mechanism initiated by visible light. A photocatalyst, upon excitation, is proposed to interact with the sulfonium salt, leading to the generation of a trifluoromethyl radical. This radical then adds to the aromatic substrate, and subsequent oxidation and deprotonation yield the trifluoromethylated product.[6]

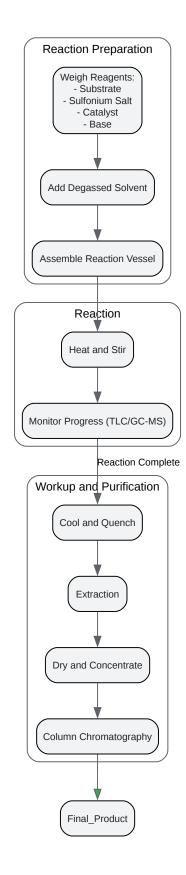
Proposed Catalytic Cycle











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- 6. researchgate.net [researchgate.net]
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